2-Chloro-5-cyclopropoxypyridine-4-sulfonamide
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Overview
Description
2-Chloro-5-cyclopropoxypyridine-4-sulfonamide is an organosulfur compound that belongs to the sulfonamide class. Sulfonamides are known for their wide range of applications in pharmaceuticals, agrochemicals, and polymers due to their sulfur-nitrogen bonds . This compound is characterized by the presence of a chloro group, a cyclopropoxy group, and a sulfonamide group attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-cyclopropoxypyridine-4-sulfonamide typically involves the reaction of 2-chloro-5-cyclopropoxypyridine with sulfonamide precursors. One common method is the oxidative coupling of thiols and amines, which is an efficient and environmentally friendly process . This method does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation .
Industrial Production Methods
Industrial production of sulfonamides, including this compound, often involves large-scale oxidative coupling reactions. These reactions are carried out under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-cyclopropoxypyridine-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide (NaNH2) or thiols.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-5-cyclopropoxypyridine-4-sulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-5-cyclopropoxypyridine-4-sulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides generally inhibit the synthesis of folic acid in bacteria by competing with para-aminobenzoic acid (PABA), thereby exerting their antibacterial effects . The compound may also interact with other enzymes and proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-cyclopropylpyridine: Similar structure but lacks the sulfonamide group.
Sulfonamide derivatives: Various derivatives with different substituents on the sulfonamide group.
Uniqueness
2-Chloro-5-cyclopropoxypyridine-4-sulfonamide is unique due to its combination of a chloro group, a cyclopropoxy group, and a sulfonamide group attached to a pyridine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other sulfonamide derivatives .
Properties
Molecular Formula |
C8H9ClN2O3S |
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Molecular Weight |
248.69 g/mol |
IUPAC Name |
2-chloro-5-cyclopropyloxypyridine-4-sulfonamide |
InChI |
InChI=1S/C8H9ClN2O3S/c9-8-3-7(15(10,12)13)6(4-11-8)14-5-1-2-5/h3-5H,1-2H2,(H2,10,12,13) |
InChI Key |
OMLYQFLIEUFZBG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CN=C(C=C2S(=O)(=O)N)Cl |
Origin of Product |
United States |
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